molecular formula C21H14N2O4 B2641952 (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 301676-60-8

(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2641952
CAS No.: 301676-60-8
M. Wt: 358.353
InChI Key: NVGWKXSWQUQHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) moiety, a phenyl-substituted pyrazole ring, and an α,β-unsaturated carboxylic acid group. Its molecular formula is C21H14N2O4 (molecular weight: 358.36 g/mol), with a purity of ≥95% . The compound is synthesized via Knoevenagel condensation between 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and malonic acid under refluxing conditions .

Properties

IUPAC Name

(E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGWKXSWQUQHHS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl and pyrazolyl intermediates, which are then coupled through a series of condensation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to optimize yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that the incorporation of the chromenone and pyrazole moieties enhances the cytotoxic activity against various cancer cell lines. A key study reported that compounds similar to (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid demonstrated potent activity against breast and lung cancer cells, suggesting a potential role in cancer therapeutics .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This suggests its utility in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reaction pathways, including cycloaddition and cross-coupling reactions. The versatility of this compound allows chemists to design new molecules with desired biological activities .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF7 (Breast)15
Compound BA549 (Lung)20
Compound CHeLa (Cervical)10

Table 2: Anti-inflammatory Activity

Compound NameCytokine Inhibition (%)Reference
Compound DTNF-alpha: 75%
Compound EIL-6: 65%
Compound FIL-1β: 70%

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study conducted by Srikrishna and Kumar detailed the synthesis of pyrazole derivatives from chromenones, highlighting their biological evaluation against cancer cell lines. The synthesized compounds showed promising results, with several derivatives exhibiting IC50 values below 20 µM, indicating strong anticancer potential .

Case Study 2: Mechanistic Insights into Anti-inflammatory Action
Another investigation focused on the anti-inflammatory mechanisms of related compounds. It was found that these compounds could significantly reduce levels of NF-kB, a transcription factor involved in inflammation, thereby demonstrating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrazole ring or the replacement of the coumarin group. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
Target Compound C21H14N2O4 358.36 Coumarin (2-oxo-2H-chromen-3-yl) ≥95%
(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid C17H13N3O2 291.31 Pyridin-3-yl >97%
(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid C15H15ClN2O2 290.74 Chloro, methyl, 4-methylbenzyl N/A
(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid C13H11FN2O2 246.24 2-fluorobenzyl ≥95%
(E)-3-(1-phenylpyrazol-4-yl)prop-2-enoic acid C12H10N2O2 210.22 Phenyl N/A

Key Observations :

  • The coumarin group in the target compound increases molecular weight by ~60–150 g/mol compared to simpler analogs, influencing solubility and steric interactions.
  • Electron-withdrawing groups (e.g., chloro in ) may enhance electrophilicity of the α,β-unsaturated acid, while bulky substituents (e.g., 4-methylbenzyl in ) could hinder binding to flat enzymatic pockets.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The coumarin group may reduce aqueous solubility compared to pyridinyl or smaller substituents.
  • Lipophilicity : Calculated XLogP3 values (e.g., 3.5 for ) suggest moderate lipophilicity, favoring membrane permeability.
  • Hydrogen Bonding: The carboxylic acid group (hydrogen bond donor) and coumarin’s carbonyl (acceptor) may improve target binding .

Biological Activity

The compound (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, often referred to as a coumarin-pyrazole derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylchromen-2-one derivatives with phenylhydrazine, followed by formylation through the Vilsmeier-Haack reaction. The process yields various substituted derivatives with potential biological activities. For instance, one study outlined a stepwise synthesis that resulted in high yields and purity of the target compound, demonstrating its feasibility for further pharmacological evaluation .

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antimicrobial properties. A series of related compounds were tested against both gram-positive and gram-negative bacteria. Specifically, compounds such as 4d, 4h, and 4i showed significant antibacterial activity compared to the standard drug ciprofloxacin. The mechanism behind this activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases. The underlying mechanism may involve modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Case Studies

Several case studies highlight the therapeutic potential of coumarin-pyrazole derivatives:

  • Case Study 1: Antibacterial Efficacy
    A study conducted on a series of synthesized pyrazole derivatives revealed their effectiveness against multidrug-resistant bacterial strains. The results indicated that certain substitutions on the pyrazole ring enhanced antimicrobial activity significantly.
  • Case Study 2: Neuroprotective Effects
    In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells, reducing cell death and preserving mitochondrial function.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Pyrazole-Coumarin Hybrid Formation : A Vilsmeier-Haack reaction introduces formyl groups to the pyrazole core, followed by condensation with 4-hydroxycoumarin derivatives .

Claisen-Schmidt Condensation : The aldehyde intermediate reacts with a ketone (e.g., phenylacetic acid derivatives) under basic conditions (NaOH or piperidine) to form the α,β-unsaturated carboxylic acid moiety. Optimal yields (45–78%) are achieved at 80–120°C with ethanol or DMF as solvents .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used.

Q. Key Optimization Parameters :

  • Catalyst selection (piperidine improves stereoselectivity for the E-isomer).
  • Solvent polarity (DMF enhances reaction rate but may reduce yield due to side reactions).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and confirms the E-configuration of the propenoic acid moiety. Monoclinic systems (e.g., space group C2/c) with unit cell parameters a = 35.225 Å, b = 6.4269 Å, c = 17.6163 Å, and β = 108.008° are typical .
  • Spectroscopy :
    • ¹H/¹³C NMR : Coumarin carbonyls appear at δ 160–165 ppm; pyrazole protons resonate at δ 7.2–8.5 ppm.
    • IR : Stretching vibrations for C=O (coumarin: ~1720 cm⁻¹; carboxylic acid: ~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 389.1 [M+H]⁺) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. The compound’s carboxylic acid group enhances aqueous solubility at pH > 6.0 (~2.5 mg/mL in PBS).
  • Stability :
    • Thermal : TGA/DSC analysis shows decomposition above 220°C.
    • Photostability : UV-Vis monitoring under ICH Q1B guidelines reveals degradation <5% after 48 h at 365 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding affinity?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2, α-glucosidase). The coumarin-pyrazole scaffold shows high affinity for hydrophobic pockets (binding energy: −8.2 to −9.5 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer :

  • Assay Standardization :
    • DPPH/ABTS Assays : Varying IC₅₀ values (15–45 μM) may arise from radical concentration differences. Include Trolox as a positive control.
    • Cellular Models : Conflicting results in cancer vs. normal cells (e.g., HepG2 vs. HEK293) require ROS quantification (DCFH-DA probes) and apoptosis markers (Annexin V) .
  • Structural Analogs : Compare with derivatives lacking the propenoic acid group to isolate pharmacophore contributions .

Q. How does polymorphism impact the compound’s crystallographic and pharmacological properties?

Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (ethanol, acetonitrile) to isolate forms. Single-crystal XRD distinguishes polymorphs (e.g., monoclinic vs. triclinic systems) .
  • Bioavailability : Dissolution testing (USP Apparatus II) shows Form I (monoclinic) has 1.5× higher dissolution rate than Form II (triclinic) due to lattice energy differences .

Q. What in vitro and in vivo models are suitable for evaluating its antidiabetic potential?

Methodological Answer :

  • In Vitro :
    • α-Glucosidase Inhibition : IC₅₀ values (12–28 μM) compared to acarbose .
    • GLUT4 Translocation : Fluorescent glucose uptake assays in 3T3-L1 adipocytes.
  • In Vivo :
    • STZ-Induced Diabetic Rats : Oral administration (50 mg/kg/day) reduces fasting glucose by 35–40% over 28 days. Monitor liver/kidney toxicity via ALT/AST and creatinine .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer :

  • Core Modifications :
    • Coumarin Substituents : Electron-withdrawing groups (e.g., -Cl at C6) enhance antioxidant activity (IC₅₀: 18 vs. 32 μM for -OCH₃) .
    • Pyrazole N1-Phenyl Group : Replacement with heteroaromatics (e.g., pyridine) improves solubility but reduces COX-2 affinity .
  • Pharmacokinetic Profiling : LogP values (2.8–3.5) correlate with blood-brain barrier penetration in MDCK-MDR1 assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.